molecular formula C17H15Cl2NO4S2 B2898871 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide CAS No. 2034434-73-4

2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide

Cat. No.: B2898871
CAS No.: 2034434-73-4
M. Wt: 432.33
InChI Key: OAWQALQZUAWRKZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide is a sophisticated synthetic sulfonamide derivative designed for investigative biochemistry and medicinal chemistry research. Its molecular architecture, featuring a benzenesulfonamide group linked to a heterobiaryl system of furan and thiophene, suggests potential as a modulator of enzyme activity. Primary research applications are anticipated in the field of carbonic anhydrase (CA) inhibition, as sulfonamides are well-established as potent CA inhibitors ( Supuran, 2008 ). The specific substitution pattern on the benzene ring and the unique heterocyclic moiety are intended to confer selectivity towards specific CA isoforms, such as the tumor-associated CA IX or CA XII, making it a valuable chemical probe for studying hypoxia-induced pathways and the tumor microenvironment ( Nocentini et al., 2018 ). Furthermore, the compound's hybrid structure, incorporating a thiophene-furan biaryl system, may be explored for its potential in interdisciplinary drug discovery projects targeting various disease models where protein-ligand interactions are of interest. This reagent is provided to enable advanced studies in enzyme kinetics, X-ray crystallography for protein-ligand co-structure determination, and the development of novel therapeutic strategies.

Properties

IUPAC Name

2,4-dichloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4S2/c1-10-6-17(13(19)7-12(10)18)26(22,23)20-8-14(21)16-3-2-15(24-16)11-4-5-25-9-11/h2-7,9,14,20-21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWQALQZUAWRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine under basic conditions.

    Chlorination: The chlorination of the aromatic ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via a nucleophilic substitution reaction or by oxidation of an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) to yield different products depending on the reaction conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst

    Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), ROH (Alcohols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It could be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

    Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core structural motifs with other sulfonamide derivatives, but its unique substituents distinguish it from analogs:

Compound Name / ID Key Substituents Heterocyclic Moieties Reference
Target Compound 2,4-dichloro-5-methylbenzenesulfonamide; 2-hydroxyethyl-(thiophen-3-yl/furan-2-yl) Thiophene, Furan N/A
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) 4-benzylthio; 5-(3-fluorophenyl)-1,2,4-triazin-3-yl 1,2,4-Triazine
5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS 1396857-30-9) 2-methoxy; 2-hydroxyethyl-furan-3-yl Furan
5-Chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide (CAS 923172-28-5) 2-nitro; 4-fluoro-3-methylphenylsulfonyl; thiophen-2-yl Thiophene

Key Observations :

  • The thiophene-furan hybrid system in the target compound contrasts with isolated heterocycles (e.g., triazine in or thiophene in ), which may alter π-π stacking interactions or solubility.
Physicochemical Properties

Melting points (MP) and solubility trends for selected analogs:

Compound ID Melting Point (°C) Substituent Effects on MP
51 266–268 Electron-withdrawing 3-fluorophenyl and benzylthio groups increase crystallinity.
28 287–289 4-Trifluoromethylphenyl enhances polarity and MP.
53 255–258 4-Methoxyphenyl reduces MP due to decreased polarity.
Target Compound Not reported Predicted higher MP than (methoxy) due to dichloro-methyl substitution.

Solubility : Thiophene and furan moieties in the target compound may improve lipid solubility compared to purely aromatic analogs (e.g., ).

Spectral Characteristics

Infrared (IR) Spectroscopy :

  • Sulfonamide Stretches : SO₂ asymmetric/symmetric vibrations at 1320–1123 cm⁻¹ (consistent across analogs, e.g., ).
  • Hydroxyl Group: Broad ν(OH) absorption ~3400 cm⁻¹, absent in non-hydroxylated analogs (e.g., ).
  • Heterocyclic Signals : Thiophene C–S and furan C–O stretches at 1247–1255 cm⁻¹ and 1585–1560 cm⁻¹, respectively .

NMR Spectroscopy :

  • Aromatic Protons : Multiplets in δ 7.10–8.17 ppm (similar to ).
  • Hydroxyethyl Chain : δ 2.37–4.32 ppm for –CH₂– and –CH(OH)– groups .

Q & A

Q. Q1. What are the standard synthetic routes for 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Intermediate Preparation : React 2,4-dichloro-5-methylbenzenesulfonyl chloride with a hydroxyethyl-thiophene-furan precursor under basic conditions (e.g., triethylamine in dichloromethane) .

Coupling Reactions : Use nucleophilic substitution or condensation to attach the sulfonamide group to the hydroxyethyl-thiophene-furan moiety. Solvents like DMF or THF are preferred for polarity control .

Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Critical Conditions : Temperature (0–25°C for exothermic steps), anhydrous environments, and inert gas (N₂/Ar) to prevent oxidation of thiophene/furan rings .

Q. Q2. Which analytical techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., thiophene C-H coupling at δ 6.8–7.2 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .
  • HPLC-MS : Quantifies purity and detects side products (e.g., incomplete sulfonylation) .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group and heterocyclic orientation .

Biological Activity and Screening

Q. Q3. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating promise .
  • Anticancer Assays : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7), monitoring IC₅₀ values. Thiophene rings enhance intercalation with DNA .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or carbonic anhydrase inhibition, given sulfonamide’s role in active-site binding .

Q. Q4. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Replication : Test multiple concentrations (e.g., 1–100 µM) in triplicate to confirm trends .
  • Meta-Analysis : Pool data from independent studies using tools like RevMan, focusing on effect size and heterogeneity .

Advanced Mechanistic and Structural Studies

Q. Q5. What strategies are used to elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 PDB: 5KIR). The sulfonamide group often binds Zn²⁺ in metalloenzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry with purified proteins .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by deleting putative receptors (e.g., EGFR) in cell lines .

Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Modification : Replace the 5-methyl group on benzene with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Heterocycle Replacement : Substitute thiophene with pyridine to alter π-π stacking interactions and solubility .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to enable targeted protein degradation .

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